molecular formula C18H13NO5 B14244480 2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- CAS No. 213770-60-6

2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-

Cat. No.: B14244480
CAS No.: 213770-60-6
M. Wt: 323.3 g/mol
InChI Key: ZAJFCDGFUOWAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-: is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with a methoxyphenyl-dioxazol substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- typically involves multi-step organic reactions. One common route includes the formation of the benzopyran core followed by the introduction of the methoxyphenyl-dioxazol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Known for its anticoagulant properties.

    2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-: Studied for its antioxidant activities.

    4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-: Investigated for its potential anticancer properties.

Uniqueness

What sets 2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]- apart is its unique combination of the benzopyran core and the methoxyphenyl-dioxazol group. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

213770-60-6

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]chromen-2-one

InChI

InChI=1S/C18H13NO5/c1-21-12-8-6-11(7-9-12)17-19-24-18(23-17)14-10-16(20)22-15-5-3-2-4-13(14)15/h2-10,18H,1H3

InChI Key

ZAJFCDGFUOWAHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(O2)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.